Diethylzinc (DEZ) is a highly reactive, pyrophoric organometallic liquid widely utilized as a premier zinc precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD), as well as a chemoselective ethylating agent in organic synthesis [1]. Unlike solid zinc salts, its liquid state and moderate volatility enable precise vapor-phase dosing for semiconductor manufacturing. In synthetic chemistry, its covalent Zn-C bonds offer milder nucleophilicity compared to alkali metal alkyls, providing a critical balance of reactivity and functional group tolerance required for advanced pharmaceutical manufacturing and polymerization initiation.
Replacing diethylzinc with its closest analog, dimethylzinc (DMZ), or with standard Grignard reagents (e.g., ethylmagnesium bromide) fundamentally alters process outcomes. In thin-film deposition, while DMZ offers higher volatility, it yields lower crystallinity and higher defect densities in epitaxial ZnO layers [1]. In organic synthesis, substituting DEZ with Grignard reagents introduces excessive basicity and nucleophilicity, which overwhelms chiral catalysts and results in racemic mixtures rather than enantiopure products[2]. Consequently, generic substitution compromises either optoelectronic performance in materials science or stereochemical yield in fine chemical synthesis.
When depositing monocrystalline ZnO on GaN substrates at 300 °C, the choice of organozinc precursor directly dictates the structural integrity of the film. High-resolution X-ray diffraction (HRXRD) demonstrates that ZnO layers grown using diethylzinc (DEZ) achieve a full width at half maximum (FWHM) of 250 arcsec for the (00.2) peak[1]. In contrast, films grown using dimethylzinc (DMZ) under identical conditions exhibit a broader FWHM of 335 arcsec, indicating higher defect density and lower crystalline quality [1].
| Evidence Dimension | Crystalline quality (HRXRD FWHM of (00.2) peak) |
| Target Compound Data | 250 arcsec |
| Comparator Or Baseline | Dimethylzinc (DMZ): 335 arcsec |
| Quantified Difference | 85 arcsec reduction in FWHM (superior crystallinity) |
| Conditions | ALD on GaN substrates at 300 °C |
For buyers sourcing precursors for optoelectronics, DEZ provides superior epitaxial film quality compared to DMZ, directly impacting semiconductor device performance.
In the synthesis of chiral secondary alcohols, standard Grignard reagents are too reactive, typically bypassing chiral ligands to yield racemic mixtures with low stereoselectivity[1]. Diethylzinc, possessing milder nucleophilicity, allows chiral catalysts to fully control the transition state. When paired with chiral amino alcohol ligands, DEZ achieves up to 99% enantiomeric excess (ee) in the ethylation of aromatic aldehydes at room temperature, a level of stereocontrol unattainable with un-deactivated Grignard reagents [2].
| Evidence Dimension | Enantiomeric excess (ee) in aldehyde ethylation |
| Target Compound Data | Up to 99% ee with chiral ligands |
| Comparator Or Baseline | Grignard Reagents: Low stereoselectivity / predominantly racemic |
| Quantified Difference | Near-perfect enantiopurity (>95% ee advantage) |
| Conditions | Catalytic addition to aromatic aldehydes at room temperature |
Essential for pharmaceutical procurement, DEZ enables the production of enantiopure active pharmaceutical ingredients (APIs) where standard organomagnesium reagents fail.
The performance of DEZ in ALD is highly dependent on the chosen oxygen source, which impacts procurement of co-reactants. When depositing ZnO at a low thermal budget of 100 °C, DEZ paired with deionized water yields a carrier mobility nearly 10 times higher than when paired with ozone [1]. Additionally, the water-based DEZ process exhibits a higher overall growth rate than the ozone-based process at these low temperatures, making DEZ/H2O the optimal pairing for temperature-sensitive substrates like flexible polymers [1].
| Evidence Dimension | Hall carrier mobility |
| Target Compound Data | ~10x higher mobility at 100 °C (Water co-reactant) |
| Comparator Or Baseline | Ozone co-reactant: Baseline low mobility |
| Quantified Difference | Order-of-magnitude increase in carrier mobility |
| Conditions | ZnO ALD at 100 °C |
Demonstrates that buyers can achieve superior electrical properties on flexible substrates using standard water as a co-reactant, avoiding the need for complex ozone generation equipment.
Driven by its ability to produce highly crystalline ZnO with narrow XRD FWHM [1], DEZ is the preferred precursor for ALD-grown transparent conductive layers in thin-film solar cells and optoelectronic devices.
Because its mild reactivity allows for >99% ee when used with chiral catalysts [2], DEZ is heavily procured for the asymmetric ethylation of aldehydes, forming chiral secondary alcohols critical to API synthesis.
Utilizing the high growth rate and superior carrier mobility of the DEZ/water ALD process at 100 °C[3], this compound is ideal for depositing functional ZnO semiconductor layers on temperature-sensitive polymer substrates.
Flammable;Corrosive;Environmental Hazard